molecular formula C20H18F3N3O2 B2483028 1-(benzo[d]oxazol-2-yl)-N-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxamide CAS No. 1796919-00-0

1-(benzo[d]oxazol-2-yl)-N-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxamide

Cat. No. B2483028
CAS RN: 1796919-00-0
M. Wt: 389.378
InChI Key: GHSJMHRWGZCAML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(benzo[d]oxazol-2-yl)-N-(3-(trifluoromethyl)benzyl)pyrrolidine-2-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Scientific Research Applications

Antimicrobial Activity

The compound has been synthesized and screened for in-silico studies and in-vitro antibacterial activity . This suggests that it could be used in the development of new antimicrobial agents.

Computational Studies

The compound has been used in computational studies . These studies can provide insights into the compound’s properties and potential applications.

Fluoride Detection

A derivative of the compound has been used as a probe for quantifying fluoride content in solution by both absorbance and emission measurements . The fluoride binding of the probe was assumed to occur via strong intermolecular hydrogen bonding with the F− anion .

Cancer Research

The compound has been used in research related to colorectal cancer . It effectively suppressed proliferation and migration of colorectal cancer cells .

Drug Discovery

The compound provides a potential lead compound for subsequent drug discovery targeting TNIK . TNIK (Traf2- and Nck-interacting kinase) is a protein kinase that has been implicated in colorectal cancer .

Molecular Docking

The compound has been used in molecular docking studies . These studies can help understand how the compound interacts with other molecules, which is crucial in drug design.

Fluorescence Studies

The compound has been used in fluorescence studies . It exhibited bright red emission with a large Stokes shift , suggesting potential applications in fluorescence imaging or sensing.

In-Silico Studies

The compound has been used in in-silico studies . These studies use computational methods to investigate the properties and behaviors of the compound, which can guide experimental research.

properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2/c21-20(22,23)14-6-3-5-13(11-14)12-24-18(27)16-8-4-10-26(16)19-25-15-7-1-2-9-17(15)28-19/h1-3,5-7,9,11,16H,4,8,10,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSJMHRWGZCAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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